(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-D-tert-leucine benzylamide
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Overview
Description
The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-D-tert-leucine benzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including benzylamino, benzyloxycarbonyl, and tert-leucine benzylamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-D-tert-leucine benzylamide typically involves multi-step organic reactions. The process begins with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as benzyloxycarbonyl to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process by sequentially adding amino acids to a growing peptide chain. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-D-tert-leucine benzylamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as .
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like .
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: PCC, .
Reducing agents: Sodium borohydride, .
Coupling reagents: (e.g., DCC - dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group results in a hydroxyl compound.
Scientific Research Applications
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-D-tert-leucine benzylamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-D-tert-leucine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-alanyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide .
- (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide .
Uniqueness
The uniqueness of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)-D-tert-leucine benzylamide lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
161510-52-7 |
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Molecular Formula |
C44H55N5O6 |
Molecular Weight |
749.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2R)-1-(benzylamino)-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H55N5O6/c1-30(2)36(48-43(54)55-29-34-24-16-9-17-25-34)40(51)47-35(26-31-18-10-6-11-19-31)38(50)37(45-27-32-20-12-7-13-21-32)41(52)49-39(44(3,4)5)42(53)46-28-33-22-14-8-15-23-33/h6-25,30,35-39,45,50H,26-29H2,1-5H3,(H,46,53)(H,47,51)(H,48,54)(H,49,52)/t35-,36-,37+,38+,39-/m0/s1 |
InChI Key |
JFBBYPUUHAEXCA-MHIGEHEBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(=O)NCC2=CC=CC=C2)C(C)(C)C)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC(C(=O)NCC2=CC=CC=C2)C(C)(C)C)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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